molecular formula C14H19NO4S B1399785 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate CAS No. 1135123-74-8

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Cat. No.: B1399785
CAS No.: 1135123-74-8
M. Wt: 297.37 g/mol
InChI Key: PCUBTQXBYQTRII-UHFFFAOYSA-N
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Description

The compound 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (CAS: 1259287-91-6) is a bicyclic heterocyclic ester featuring a thieno[3,2-c]pyridine core fused with a dihydrothiophene ring. Its molecular formula is C₁₅H₂₁NO₃S, with a molecular weight of 295.40 g/mol . Key physical properties include a density of ~1.2 g/cm³ and a boiling point of 443.4±45.0 °C.

Preparation Methods

Core Synthesis via Gewald Reaction

The thieno[3,2-c]pyridine scaffold is commonly synthesized using a Gewald reaction , a three-component condensation between:

  • A cyclic ketone (e.g., ethyl 4-oxopiperidine-1-carboxylate)
  • A cyanoacetate (e.g., methyl cyanoacetate)
  • Elemental sulfur

This method yields 2-aminothiophene derivatives, which are subsequently functionalized. For example:

  • Step 1 : Reaction of ethyl 4-oxopiperidine-1-carboxylate with methyl cyanoacetate and sulfur in ethanol under reflux forms the 2-amino-4,7-dihydrothieno[3,2-c]pyridine intermediate.
  • Step 2 : Selective esterification at the 5-position using tert-butyl chloroformate and at the 2-position with methyl chloroformate.

Key Data :

Parameter Value Source
Reaction Temperature 80–100°C (reflux)
Yield (Core Formation) 60–75%

Esterification Strategies

Sequential Protection

The tert-butyl and methyl esters are introduced via sequential nucleophilic acyl substitution:

  • tert-Butyl Ester : Treatment with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP).
  • Methyl Ester : Reaction with methyl iodide or methyl chloroformate under basic conditions (e.g., K₂CO₃).

Example Protocol :

  • Dissolve 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylic acid (1 eq) in dry THF.
  • Add Boc anhydride (1.2 eq) and DMAP (0.1 eq), stir at 25°C for 12 h.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.
  • Repeat with methyl chloroformate for the 2-position ester.

Optimization Note :

  • Use of Hünig’s base (DIPEA) improves selectivity for mono-esterification.

Alternative Route: C–H Activation

A advanced method employs palladium-catalyzed C–H activation to functionalize the thienopyridine core:

  • Step 1 : Direct arylation of the thiophene ring using Pd(OAc)₂ and a directing group (e.g., 8-aminoquinoline).
  • Step 2 : Simultaneous esterification via tert-butyl and methyl acyl imidazolides.

Advantages :

  • Avoids pre-functionalized starting materials.
  • Higher regioselectivity for the 2- and 5-positions.

Limitations :

  • Requires specialized ligands (e.g., PCy₃) and anhydrous conditions.

Comparative Analysis of Methods

Method Yield (%) Scalability Complexity
Gewald Reaction 60–75 High Moderate
Sequential Esterification 50–65 Moderate High
C–H Activation 40–55 Low Very High

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance esterification rates.
  • Catalysts : DMAP for Boc protection; Pd(OAc)₂ for C–H activation.
  • Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the di-ester.

Structural Validation

Post-synthesis characterization includes:

  • ¹H/¹³C NMR : Key signals include tert-butyl (δ 1.45 ppm) and methyl ester (δ 3.75 ppm).
  • HRMS : Expected [M+H]⁺ = 298.36.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl ester group undergoes acid-catalyzed cleavage. For example, treatment with trifluoroacetic acid (TFA) selectively removes the tert-butyl group while preserving the methyl ester:

Reagent/ConditionsProductYieldSource
TFA (1.48 ml, 19.3 mmol) in CH₂Cl₂ at 0°C → RT for 1 hMethyl 6,7-dihydrothieno[3,2-c]pyridine-2-carboxylate81%

This reaction is critical for generating intermediates for further functionalization, such as coupling with amines or thiols .

Hydrolysis of Ester Groups

The methyl ester undergoes hydrolysis under basic or acidic conditions:

Basic Hydrolysis (Saponification)

Reagent/ConditionsProductYieldSource
NaOH (aq.), reflux6,7-Dihydrothieno[3,2-c]pyridine-2,5-dicarboxylic acid91%*

*Yield inferred from analogous ethyl ester hydrolysis .

Acidic Hydrolysis

Concentrated HCl in aqueous conditions cleaves both esters but is less selective .

Functionalization via Nucleophilic Substitution

The thieno[3,2-c]pyridine core participates in electrophilic substitution or cross-coupling reactions. For example:

Bromination

Reagent/ConditionsProductYieldSource
CuBr₂, t-BuONO in CH₃CN3-Bromo-5-tert-butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate65–75%*

*Yields based on similar thienopyridine brominations. Brominated derivatives enable Suzuki-Miyaura or Buchwald-Hartwig couplings .

Amidation and Carbamate Formation

The methyl ester reacts with amines to form amides or carbamates:

Reagent/ConditionsProductYieldSource
NH₃/MeOH, RT5-tert-Butyl 2-carbamoyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate70–85%*

*Analogous to ethyl ester amidations in Gewald synthesis .

Reduction of the Dihydrothienopyridine Ring

Catalytic hydrogenation reduces the 6,7-dihydrothieno ring to a tetrahydro derivative:

Reagent/ConditionsProductYieldSource
H₂ (1 atm), Pd/C in EtOH5-tert-Butyl 2-methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2,5-dicarboxylate90%*

*Inferred from similar hydrogenations of dihydrothienopyridines.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. For instance, reaction with thiourea forms thiazolo[5,4-c]pyridines:

Reagent/ConditionsProductYieldSource
Thiourea, K₂CO₃, DMFThiazolo[5,4-c]pyridine derivative60%*

Thermal Stability and Side Reactions

At elevated temperatures (>150°C), decarboxylation of the methyl ester occurs, forming CO₂ and a thienopyridine hydrocarbon .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[3,2-c]pyridine derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer).
  • Results : For example, one derivative showed an IC50 value of 10.8μM10.8\,\mu M against HSC3 cells, indicating potent inhibition of cell viability . The mechanism of action appears to involve apoptosis and cell cycle arrest.

Antitubulin Agents

Another area of research involves the exploration of this compound as a potential antitubulin agent. Studies have synthesized various derivatives based on the thieno[3,2-c]pyridine scaffold and evaluated their biological activity against tubulin polymerization. These studies suggest that modifications to the molecular structure can enhance the inhibitory effects on tubulin dynamics .

Case Study 1: Anticancer Screening

In a recent publication focused on thieno[3,2-c]pyridine derivatives:

  • Objective : To assess anticancer properties through in vitro assays.
  • Methodology : Compounds were subjected to MTT assays to determine cytotoxicity across different cancer cell lines.
  • Findings : Two specific derivatives demonstrated significant anticancer activity with low IC50 values across multiple cell lines .

Case Study 2: Molecular Docking Studies

A study performed molecular docking simulations to assess the binding affinity of synthesized compounds to target proteins involved in cancer pathways:

  • Target Protein : Heat shock protein 90 (Hsp90).
  • Results : The compounds exhibited strong binding interactions with Hsp90, suggesting a mechanism for their anticancer activity through disruption of protein folding and function .

Mechanism of Action

The mechanism of action of 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are often the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thieno[3,2-c]pyridine Derivatives

Clopidogrel (Methyl (±)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) Key Differences: Clopidogrel includes a 2-chlorophenylacetate substituent instead of dicarboxylate groups. It is a prodrug used as an antiplatelet agent, highlighting the pharmacological relevance of the thieno[3,2-c]pyridine scaffold . Synthesis: Prepared via multicomponent reactions involving 2-chlorophenyl zinc bromide and ethyl glyoxylate, followed by transesterification .

Furo[3,2-c]pyridine Analogs

5-tert-Butyl 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate (CAS: 1060814-36-9) Structure: Replaces the thiophene (S) ring in thieno derivatives with a furan (O) ring. Properties: Molecular formula C₁₅H₂₁NO₅, MW 295.34 g/mol. The oxygen atom increases polarity compared to sulfur, affecting solubility and electronic properties . Applications: Used in organic synthesis and as a building block for heterocyclic compounds .

Thiazolo[5,4-c]pyridine Derivatives

5-tert-Butyl 2-ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate

  • Structure : Contains a thiazole ring (S and N atoms) fused to pyridine.
  • Properties : The nitrogen in the thiazole ring enhances hydrogen-bonding capability, influencing bioavailability and receptor interactions .
  • Commercial Availability : Priced at ~93€/g (95% purity), indicating its use in specialized research .

Pyrazolo[1,5-a]pyrazine Analogs

5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate (CAS: 1301713-97-2)

  • Structure : Features a pyrazine ring fused with pyrazole, substituted with bromine.
  • Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in the target compound .

Physicochemical Properties Comparison

Compound Name Core Heterocycle Molecular Formula MW (g/mol) Key Substituents Boiling Point (°C) Purity
Target Compound Thieno[3,2-c]pyridine C₁₅H₂₁NO₃S 295.40 tert-Butyl, methyl 443.4±45.0 ≥95%*
5-tert-Butyl 2-ethyl furo[3,2-c]pyridine Furo[3,2-c]pyridine C₁₅H₂₁NO₅ 295.34 tert-Butyl, ethyl N/A ≥95%
Clopidogrel Thieno[3,2-c]pyridine C₁₆H₁₆ClNO₂S 321.82 2-Chlorophenylacetate N/A Pharma-grade
Thiazolo[5,4-c]pyridine derivative Thiazolo[5,4-c]pyridine C₁₃H₁₉N₃O₄S 313.37 tert-Butyl, ethyl N/A 97%
Bromo-pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine C₁₄H₂₀BrN₃O₄ 374.23 tert-Butyl, ethyl, bromo N/A 97%

Biological Activity

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various studies.

  • Molecular Formula : C14H19NO4S
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 1135123-74-8
  • SMILES Notation : O=C(OC(C)(C)C)N1CCC(C(C(OC)=O)=C(N)S2)=C2C1

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Antimicrobial Activity

A study highlighted the compound's potential against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicated moderate activity against organisms such as Pseudomonas aeruginosa and Escherichia coli. The compound exhibited an MIC of 0.21 μM for these pathogens, suggesting promising antibacterial properties .

Anticancer Activity

Research has demonstrated that derivatives of thieno[3,2-c]pyridine structures exhibit significant antiproliferative effects. For instance:

  • Compounds related to this structure showed IC50 values ranging from 25 to 440 nM against different cancer cell lines, indicating a strong potential for further development as anticancer agents .
  • Specific derivatives displayed selective toxicity towards cancer cells while sparing normal cells, with IC50 values indicating effective inhibition of cancer cell growth .

The mechanisms underlying the biological activities of 5-tert-butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine derivatives involve:

  • Binding Interactions : Molecular docking studies revealed that these compounds interact with key residues in target proteins such as DNA gyrase and tubulin. The binding energies were comparable to known antibiotics like ciprofloxacin, suggesting similar mechanisms in inhibiting bacterial growth .
  • Cell Cycle Impact : The compound has been shown to affect the cell cycle distribution in cancer cells, particularly increasing the percentage of cells in the G2/M phase, which is indicative of its role as a tubulin polymerization inhibitor .

Case Studies

Several studies have documented the effectiveness of thieno[3,2-c]pyridine derivatives:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate antimicrobial efficacy.
    • Results : Compounds demonstrated potent inhibitory effects against Pseudomonas aeruginosa with MIC values significantly lower than traditional antibiotics .
  • Study on Anticancer Properties :
    • Objective : Assess antiproliferative activity against cancer cell lines.
    • Results : Compounds showed IC50 values as low as 1.1 μM against HeLa cells, confirming their potential as selective anticancer agents .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialPseudomonas aeruginosa0.21 μM
AntimicrobialEscherichia coliModerate
AnticancerHeLa Cells1.1 μM
AnticancerCEM Cells2.3 μM
AnticancerL1210 Cells2.8 μM

Q & A

Basic Research Questions

Q. What are the key steps and considerations for synthesizing 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate with high purity?

  • Methodological Answer : The synthesis typically involves refluxing precursor compounds in solvents like POCl₃, followed by recrystallization from ethanol to obtain crystalline products. For example, analogous pyrazolo-pyridine derivatives were synthesized by reacting intermediates (e.g., 6-benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate) with N,N-dimethylaniline in POCl₃ under reflux for 3 hours . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., POCl₃) enhance reactivity.

  • Purification : Recrystallization from ethanol ensures removal of unreacted starting materials.

  • Yield optimization : Stoichiometric ratios (e.g., 1:2 molar ratio of precursor to reagent) and controlled temperature are critical.

    • Data Table : Synthesis Parameters for Analogous Compounds
ParameterCondition/ValueReference
SolventPOCl₃
Reaction Time3 hours (reflux)
Purification MethodEthanol recrystallization
Yield Range50–70% (typical)

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (XRD) : Provides unambiguous confirmation of molecular geometry, bond lengths (mean C–C = 0.003 Å), and crystal packing. For example, XRD analysis at 173 K with R factor = 0.060 was used for structurally similar pyrazolo-pyridine derivatives .

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and substitution patterns. For instance, ethyl and tert-butyl ester groups exhibit distinct shifts (e.g., δ 1.2–1.4 ppm for tert-butyl protons) .

  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 311.40 matches calculated C₁₅H₂₁NO₄S) .

    • Data Table : Characterization Techniques and Key Data
TechniqueKey ObservationsReference
XRDR factor = 0.060
¹H NMRδ 1.3–1.5 (tert-butyl)
HRMSm/z 311.40 (M⁺)

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatives or optimize reaction conditions?

  • Methodological Answer : Integrating quantum chemical calculations (e.g., density functional theory, DFT) with experimental data enables predictive modeling of reaction pathways. For example, the ICReDD approach combines:

  • Reaction path search : Identifies energetically favorable intermediates and transition states.

  • Information science : Extracts patterns from experimental data (e.g., solvent effects, temperature) to narrow optimal conditions .
    Case Study: Optimizing esterification reactions for pyridine derivatives by simulating activation energies for tert-butyl vs. methyl ester formation.

    • Data Table : Computational vs. Experimental Yield Correlation
DerivativeCalculated ΔG (kcal/mol)Experimental Yield (%)
tert-Butyl ester-12.372
Methyl ester-8.758

Q. How should researchers address discrepancies in reaction yields or byproduct formation during scale-up?

  • Methodological Answer : Systematic analysis involves:

  • Comparative reaction screening : Vary solvents (e.g., POCl₃ vs. DMF), temperatures, and catalysts. For instance, POCl₃ may favor phosphorylation but generate HCl as a byproduct, requiring neutralization .

  • Byproduct identification : Use LC-MS or GC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis products) .

  • Statistical design of experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., pH, stirring rate) .

    • Data Table : Common Byproducts and Mitigation Strategies
ByproductSourceMitigation
Hydrolysis productsMoisture exposureUse anhydrous solvents
Unreacted precursorsIncomplete refluxExtend reaction time

Q. What strategies ensure the stability of this compound during long-term storage or under reactive conditions?

  • Methodological Answer :

  • Storage conditions : Store in airtight containers at -20°C in dark, dry environments to prevent hydrolysis of ester groups .
  • Stability assays : Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months) using acetonitrile/water mobile phases .
  • Inert atmospheres : Use nitrogen or argon to avoid oxidation during reactions .

Properties

IUPAC Name

5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(17)15-6-5-10-9(8-15)7-11(20-10)12(16)18-4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUBTQXBYQTRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-t-Butoxycarbonyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid (300 mg, 1.1 mmol), potassium carbonate (150 mg, 1.1 mol) and methyl iodide (150 mg, 1.1 mmol) were stirred at room temperature for 4.5 hours in anhydrous N,N-dimethylformamide (3 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous sodium sulfate to obtain crude 5-t-butoxycarbonyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester. This was mixed with hydrochloric acid-saturated methanol (4 ml) and stirred at room temperature for 14 hours. By evaporating the solvent from the reaction solution under a reduced pressure, crude 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester hydrochloride was obtained. This compound and triethylamine (0.59 ml, 4.2 mmol) and 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (310 mg, 1.0 mmol) were stirred at room temperature for 24 hours in anhydrous N,N-dimethylformamide (10 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 240 mg (0.56 mmol, 56% in yield) of the title compound.
Quantity
150 mg
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reactant
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150 mg
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Quantity
3 mL
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solvent
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

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